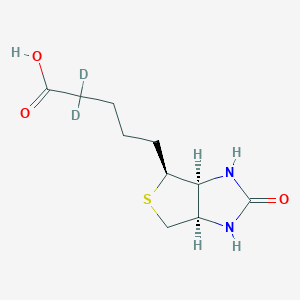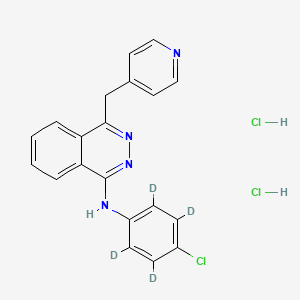
Vatalanib-d4 (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vatalanib-d4 (dihydrochloride) is a deuterated form of Vatalanib, an oral receptor tyrosine kinase inhibitor. It is designed to block all known vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and c-Kit receptors. This compound is primarily investigated for its potential in treating various types of cancer by inhibiting angiogenesis, the process through which new blood vessels form from pre-existing vessels, which is crucial for tumor growth and metastasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The final step involves the formation of the dihydrochloride salt to improve the compound’s solubility and stability .
Industrial Production Methods
Industrial production of Vatalanib-d4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Vatalanib-d4 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Vatalanib-d4 (dihydrochloride), which are studied for their pharmacological properties and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Vatalanib-d4 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuteration on metabolic stability and pharmacokinetics.
Biology: Investigated for its role in inhibiting angiogenesis and its effects on endothelial cells.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including colorectal cancer and non-small cell lung cancer.
Industry: Utilized in the development of new anti-cancer drugs and as a reference standard in analytical chemistry
Wirkmechanismus
Vatalanib-d4 (dihydrochloride) exerts its effects by potently inhibiting the tyrosine kinase domains of vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and c-Kit receptors. These receptors play a crucial role in the formation of new blood vessels, which are essential for tumor growth and metastasis. By blocking these receptors, Vatalanib-d4 (dihydrochloride) effectively inhibits angiogenesis, thereby reducing tumor growth and spread .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bevacizumab: A monoclonal antibody that inhibits vascular endothelial growth factor.
Sorafenib: A small molecule inhibitor that targets multiple kinases, including vascular endothelial growth factor receptors.
Sunitinib: Another small molecule inhibitor that targets similar receptors as Vatalanib.
Uniqueness
Vatalanib-d4 (dihydrochloride) is unique due to its deuterated form, which enhances its metabolic stability and prolongs its half-life compared to non-deuterated analogs. This property makes it a valuable compound for studying the effects of deuteration on drug metabolism and for developing more effective anti-cancer therapies .
Eigenschaften
Molekularformel |
C20H17Cl3N4 |
|---|---|
Molekulargewicht |
423.8 g/mol |
IUPAC-Name |
N-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;dihydrochloride |
InChI |
InChI=1S/C20H15ClN4.2ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;;/h1-12H,13H2,(H,23,25);2*1H/i5D,6D,7D,8D;; |
InChI-Schlüssel |
AZUQEHCMDUSRLH-CCFLRNNZSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1NC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4)[2H])[2H])Cl)[2H].Cl.Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


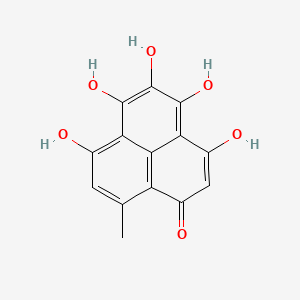
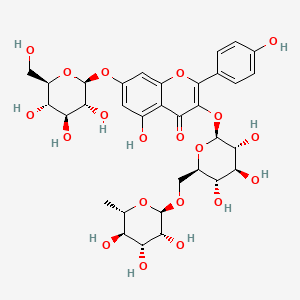
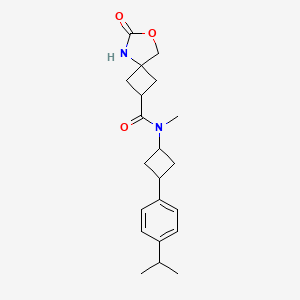
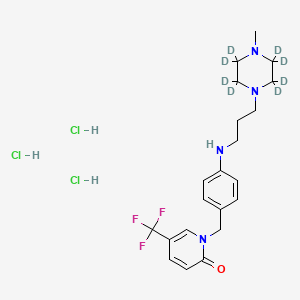
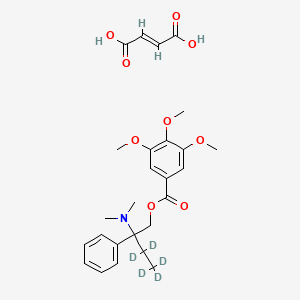
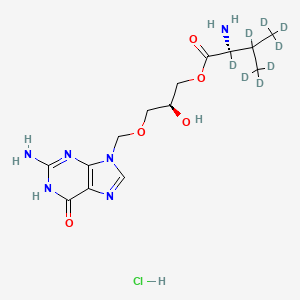
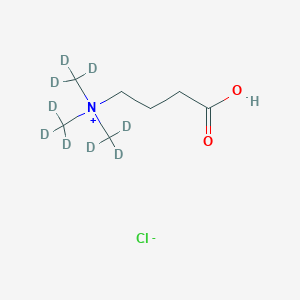
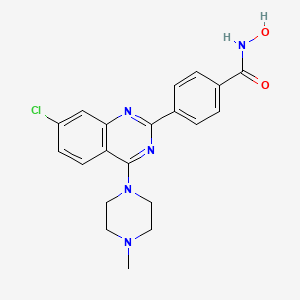
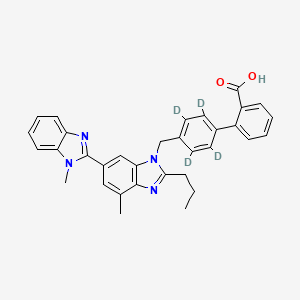
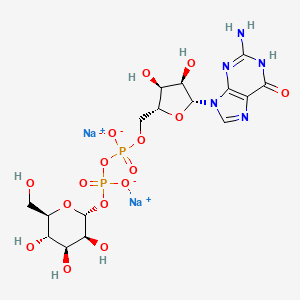
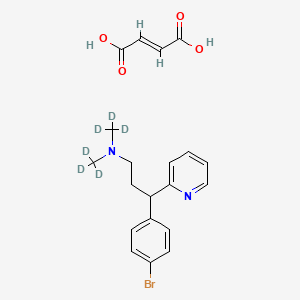
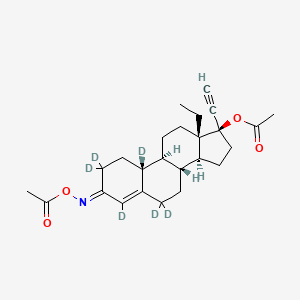
![2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)
